4-Chloro-2-(trichloromethyl)quinazoline
Overview
Description
4-Chloro-2-(trichloromethyl)quinazoline is a heterocyclic compound with the molecular formula C9H4Cl4N2 and a molecular weight of 281.95 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is known for its significant biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(trichloromethyl)quinazoline typically involves the reaction of 2-aminobenzonitrile with trichloromethyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the quinazoline ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(trichloromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield aminoquinazoline derivatives, while oxidation reactions can produce quinazoline N-oxides .
Scientific Research Applications
4-Chloro-2-(trichloromethyl)quinazoline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Chloro-2-(trichloromethyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
- 4-Chloro-2-(chloromethyl)quinazoline
- 4-Chloro-2-(trifluoromethyl)quinazoline
- 2-Chloro-4-(pyridin-2-yl)quinazoline
- 4-Chloro-2-methyl-quinazoline
Comparison: 4-Chloro-2-(trichloromethyl)quinazoline is unique due to the presence of the trichloromethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits different reactivity and biological activity profiles, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
4-chloro-2-(trichloromethyl)quinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl4N2/c10-7-5-3-1-2-4-6(5)14-8(15-7)9(11,12)13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWHZIOORKRESZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(Cl)(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347184 | |
Record name | 4-chloro-2-(trichloromethyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3137-63-1 | |
Record name | 4-chloro-2-(trichloromethyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-(trichloromethyl)quinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of modifying the 4th position of 4-Chloro-2-(trichloromethyl)quinazoline with substituted secondary amines in the context of anti-tubercular activity?
A1: The research paper [] focuses on exploring the Structure-Activity Relationship (SAR) of this compound derivatives against Mycobacterium tuberculosis H37Rv. The study specifically investigates the impact of introducing various substituted secondary amines at the 4th position of the quinazoline scaffold. This modification is significant because it aims to:
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